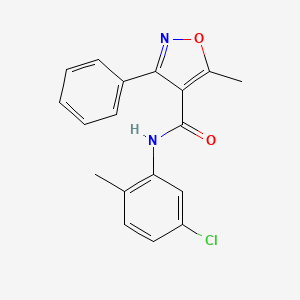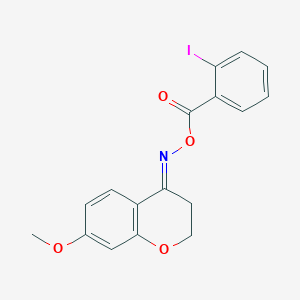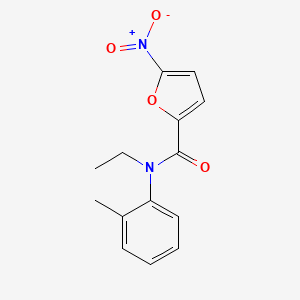
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as FPPT, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
科学的研究の応用
FPPT has been extensively studied for its potential pharmacological applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. In addition, FPPT has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to have potential as a radioligand for imaging studies in the brain.
作用機序
The exact mechanism of action of FPPT is not fully understood. However, it has been suggested that FPPT acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to modulate the activity of the serotonin and noradrenaline systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
FPPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the levels of noradrenaline in the brain, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
One of the advantages of using FPPT in lab experiments is that it has been extensively studied and its pharmacological properties are well characterized. This makes it a useful tool for investigating the mechanisms of action of other compounds and for developing new treatments for various disorders. However, one of the limitations of using FPPT is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on FPPT. One area of research is to further investigate its potential as a treatment for various disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is to investigate its potential as a radioligand for imaging studies in the brain. Additionally, further studies are needed to determine the safety and efficacy of FPPT in humans, which could pave the way for its use in clinical settings.
合成法
The synthesis of FPPT involves the reaction of 2-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then treated with piperazinecarbothioamide to yield the final product. This synthesis method has been described in detail in the literature and has been used by various research groups to produce FPPT for their studies.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4S/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUKDXKANVSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)
![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)
